2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide
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Overview
Description
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a 2-chloro-4-nitrophenoxy group and a 4-methyl-2-oxo-2H-chromen-7-yl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide typically involves the following steps:
Formation of 2-chloro-4-nitrophenol: This intermediate can be synthesized by nitration of 2-chlorophenol using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of 2-(2-chloro-4-nitrophenoxy)propanoic acid: The 2-chloro-4-nitrophenol is then reacted with 2-bromopropanoic acid in the presence of a base such as potassium carbonate to form the ester, which is subsequently hydrolyzed to yield the carboxylic acid.
Coupling with 4-methyl-2-oxo-2H-chromen-7-amine: The final step involves coupling the 2-(2-chloro-4-nitrophenoxy)propanoic acid with 4-methyl-2-oxo-2H-chromen-7-amine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methyl group of the chromenyl moiety, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group in the 2-chloro-4-nitrophenoxy moiety can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group in the 2-chloro-4-nitrophenoxy moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.
Organic Synthesis: It can act as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets. The chromenyl moiety may also play a role in its biological activity by interacting with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide: Similar structure but with a benzamide group instead of a propanamide group.
Uniqueness
The uniqueness of 2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the propanamide group may influence its solubility, stability, and reactivity compared to its analogs with different amide groups.
Properties
Molecular Formula |
C19H15ClN2O6 |
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Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(4-methyl-2-oxochromen-7-yl)propanamide |
InChI |
InChI=1S/C19H15ClN2O6/c1-10-7-18(23)28-17-8-12(3-5-14(10)17)21-19(24)11(2)27-16-6-4-13(22(25)26)9-15(16)20/h3-9,11H,1-2H3,(H,21,24) |
InChI Key |
NCSHSWXZZFKDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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